Crotetamide
Overview
Description
Crotetamide is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
Mechanism of Action
Target of Action
Crotetamide, also known as Crotethamide, is a component of the drug Prethcamide . It is known that prethcamide acts as a respiratory stimulant .
Mode of Action
It is known that prethcamide increases ventilation, primarily as a result of increased tidal volume, with minimal increases in respiratory rate .
Biochemical Pathways
Given its role as a component of prethcamide, it may be involved in pathways related to respiratory stimulation .
Result of Action
As a component of prethcamide, it is known to stimulate the respiratory system, leading to increased ventilation .
Properties
IUPAC Name |
2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAMUAYPDHUBQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N(CC)C(=O)C=CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863702 | |
Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-ethylbut-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6168-76-9 | |
Record name | Crotethamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6168-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the behavioral effects of Crotethamide in comparison to its combination with Cropropamide (Prethcamide)?
A: Crotethamide, like its counterpart Cropropamide (both components of Prethcamide), demonstrates an ability to increase motor activity in rats while simultaneously reducing lever-pressing rates in both fixed-ratio (FR) and variable-interval (VI) food-reinforced schedules. [] Both compounds also increase latency times in multiple CRF-discrimination schedules. [] Interestingly, while their effects on locomotor activity and FR/VI behaviors are additive, Crotethamide and Cropropamide exhibit potentiation when influencing latency times in the multiple schedule. [] This suggests a complex interaction between these two compounds.
Q2: Are there any antagonistic effects observed between Crotethamide and Cropropamide?
A: While Crotethamide and Cropropamide demonstrate synergistic effects on certain behaviors, a clear antagonistic relationship emerges in acute toxicity tests. [] This highlights the complexity of their interaction and the importance of considering the combined effects of these compounds.
Q3: What are the metabolic pathways of Crotethamide in humans?
A: Research indicates that Crotethamide, similar to Cropropamide, undergoes demethylation in the [(dimethylamino)-carbonyl]-propyl moiety as part of its metabolic process within the human body. [] This metabolic pathway leads to the formation of specific metabolites, which can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) from urinary extracts. [] Understanding these metabolic pathways is crucial for assessing the pharmacokinetic profile and potential drug interactions of Crotethamide.
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